molecular formula C19H15BrO2S B4890127 ethyl 2-bromo-4,5-diphenyl-3-thiophenecarboxylate

ethyl 2-bromo-4,5-diphenyl-3-thiophenecarboxylate

Cat. No. B4890127
M. Wt: 387.3 g/mol
InChI Key: ZVVRGOIKZDUDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4,5-diphenyl-3-thiophenecarboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound, also known as bromo-ester, is a versatile building block for the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4,5-diphenyl-3-thiophenecarboxylate is not well understood. However, it is believed that this compound interacts with various biological targets, including enzymes and receptors, to produce its biological effects.
Biochemical and Physiological Effects:
Ethyl 2-bromo-4,5-diphenyl-3-thiophenecarboxylate has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been shown to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-bromo-4,5-diphenyl-3-thiophenecarboxylate in lab experiments is its versatility as a building block for the synthesis of various organic molecules. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on ethyl 2-bromo-4,5-diphenyl-3-thiophenecarboxylate. One area of research is the synthesis of novel organic molecules using this compound as a building block. Another area of research is the investigation of the biological activity of ethyl 2-bromo-4,5-diphenyl-3-thiophenecarboxylate and its derivatives. Additionally, the potential use of this compound in various applications, such as in the development of new drugs and materials, warrants further investigation.

Synthesis Methods

The synthesis of ethyl 2-bromo-4,5-diphenyl-3-thiophenecarboxylate involves the reaction of 2-bromo-4,5-diphenylthiophene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then reacts with the ethyl chloroformate to form the final product. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

Ethyl 2-bromo-4,5-diphenyl-3-thiophenecarboxylate has been used in various scientific research applications, including the synthesis of organic molecules such as thiophene-based polymers, liquid crystals, and OLED materials. This compound is also used as a building block for the synthesis of various biologically active molecules, such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.

properties

IUPAC Name

ethyl 2-bromo-4,5-diphenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO2S/c1-2-22-19(21)16-15(13-9-5-3-6-10-13)17(23-18(16)20)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVRGOIKZDUDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4,5-diphenylthiophene-3-carboxylate

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